molecular formula C10H11ClN2 B145922 1-Naphthylhydrazine hydrochloride CAS No. 2243-56-3

1-Naphthylhydrazine hydrochloride

Cat. No. B145922
CAS RN: 2243-56-3
M. Wt: 194.66 g/mol
InChI Key: FYSSYOCJFZSKNW-UHFFFAOYSA-N
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Description

1-Naphthylhydrazine hydrochloride is a derivative of hydrazine where the hydrazine moiety is attached to a naphthalene ring. This compound is not directly discussed in the provided papers, but its related chemistry can be inferred from the reactions and syntheses involving naphthalene derivatives and hydrazine or its substituted analogs.

Synthesis Analysis

The synthesis of naphthalene derivatives is well-documented in the provided literature. For instance, the coupling reaction between N-substituted hex-2-en-ylidene hydrazinecarbothioamides and 2,3-dichloro-1,4-naphthoquinone results in substituted amino-5-pentenyl-naphtho[2,3-f]-1,3,4-thiadiazepine-6,11-diones and 2-(substituted amino)naphtho[2,3-d]thiazole-4,9-diones . This suggests that 1-naphthylhydrazine derivatives could potentially be synthesized through similar nucleophilic addition reactions involving naphthoquinones.

Molecular Structure Analysis

The structure of naphthalene derivatives can be complex, as indicated by the single-crystal X-ray analysis confirming the structure of one of the products in the aforementioned synthesis . This implies that 1-naphthylhydrazine hydrochloride could also exhibit a complex structure, which might be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. For example, substituted 1-hydroxy-2-naphthanilides have been synthesized and further reacted to produce different compounds with potential biological activity . Additionally, an unexpected reaction involving N,N-disubstituted hydrazine and naphthol under thermal conditions has been reported, leading to the formation of 1-amino-2-naphthol and secondary amines . These studies indicate that 1-naphthylhydrazine hydrochloride could also participate in diverse chemical reactions, potentially leading to new compounds with various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-naphthylhydrazine hydrochloride can be inferred from related compounds. For instance, a naphthalimide derivative has been synthesized and shown to react selectively with hydrazine, exhibiting a significant change in fluorescence intensity . This suggests that 1-naphthylhydrazine hydrochloride might also display distinct physical or chemical properties that could be exploited for sensing or other applications.

Scientific Research Applications

1. Application in Mass Spectrometry

1-Naphthylhydrazine hydrochloride has been identified as an effective matrix for detecting small molecules in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Due to its strong ultraviolet absorption and minimal background interference, it is particularly suitable for analyzing complex samples like glucose in serum and the biomarker homogentisic acid in urine, even in challenging environments such as saturated NaCl solutions (He et al., 2013).

2. Heterocyclic Synthesis and Antimicrobial Activity

1-Naphthylhydrazine hydrochloride is involved in the synthesis of various heterocyclic compounds. These synthesized compounds, including pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives, have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicate a range of mild to moderate activity against these bacteria, highlighting its potential in antimicrobial research (Fadda et al., 2015).

3. Analytical Chemistry Applications

In analytical chemistry, 1-Naphthylhydrazine hydrochloride is utilized in flow-injection analysis systems for determining substances like carbaryl in natural waters and commercial formulations. Its reaction with carbaryl's hydrolysis product, 1-naphthol, allows for the development of systems with amperometric and colorimetric detectors, making it valuable for environmental monitoring and quality control (Portela et al., 2003).

4. Synthesis of Antimicrobial Agents

1-Naphthylhydrazine hydrochloride is used in the preparation of chalcones and their subsequent reaction with various hydrazines to synthesize 2-pyrazolines. These synthesized compounds exhibit significant antimicrobial properties against a range of bacteria, suggesting its relevance in developing new antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

Safety And Hazards

1-Naphthylhydrazine hydrochloride is considered hazardous . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

naphthalen-1-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSYOCJFZSKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883816
Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
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Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylhydrazine hydrochloride

CAS RN

2243-56-3
Record name 1-Naphthylhydrazine hydrochloride
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Record name 1-Naphthylhydrazine hydrochloride
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Record name 1-Naphthylhydrazine hydrochloride
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Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
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Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
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Record name (naphthalen-1-yl)hydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
Q He, S Chen, J Wang, J Hou, J Wang, S Xiong… - Clinica Chimica Acta, 2013 - Elsevier
… Herein, we report the use of 1-naphthylhydrazine hydrochloride (NHHC) as a new matrix for MALDI MS analysis of glucose in serum and homogentisic acid in urine samples with a time-…
Number of citations: 26 www.sciencedirect.com
Y Shigeri, S Ikeda, A Yasuda, M Ando… - Journal of Mass …, 2014 - Wiley Online Library
The reagents 19 hydrazide and 14 hydrazine were examined to function as reactive matrices for matrix‐assisted laser desorption/ionization mass spectrometry (MALDI‐MS) to detect …
Y Shigeri, A Yasuda, M Sakai, S Ikeda… - … Journal of Mass …, 2015 - journals.sagepub.com
Fifty-one reagents (37 hydrazides and 14 hydrazines) were examined to determine if they could function as reactive matrices for the detection of steroids with carbonyl groups in matrix-…
Number of citations: 14 journals.sagepub.com
T Eichhorn, F Kolbe, S Mišić, D Dimić, I Morgan… - International journal of …, 2022 - mdpi.com
… [{RuCl 2 (η 6 -p-cymene)} 2 ] and 1-naphthylhydrazine hydrochloride were purchased from TCI. Solvents were dried with respective molecular sieves at least 2 weeks before use. …
Number of citations: 21 www.mdpi.com
FR Japp, W Maitland - Journal of the Chemical Society, Transactions, 1903 - pubs.rsc.org
… was prepared as in the case of the preceding compound, using 5 grams of 9-hydroxyphenanthrene, 6 grams of l-naphthylhydrazine, and 1.5 gram of 1 -naphthylhydrazine hydrochloride…
Number of citations: 13 pubs.rsc.org
X Lin, C Xiao, L Ling, L Guo, X Guo - Talanta, 2021 - Elsevier
… Besides, N-(1-naphthyl) ethylenediamine dihydrochloride (NEDC) [27] and 1-naphthylhydrazine hydrochloride (NHHC) [28] were used as matrix for the analysis of low molecular weight …
Number of citations: 13 www.sciencedirect.com
JL Sadler, AJ Bard - Journal of the American Chemical Society, 1968 - ACS Publications
The electrochemical behavior of a series of aromatic azo compounds in dimethylformamide solutions was studied by polarography, cyclic voltammetry, controlled-potential coulometry, …
Number of citations: 249 pubs.acs.org
D Tian, X Zheng, X Li, X Liu, J Zhao… - Chemistry–A European …, 2019 - Wiley Online Library
… imidazole hydrazone 3 was obtained through a simple one-step procedure using commercially available 1-metyl-2-imidazolcarbaldehyde (1) and 1-naphthylhydrazine hydrochloride (2) …
Z Qiao, F Lissel - Chemistry–An Asian Journal, 2021 - Wiley Online Library
… Other examples for proton-accepting matrices are N-(1-naphthyl) ethylenediamine dinitrate (NEDN) and 1-naphthylhydrazine hydrochloride, which were used to detect oligosaccharides…
Number of citations: 29 onlinelibrary.wiley.com
DL Rector, SD Folz, RD Conklin… - Journal of Medicinal …, 1981 - ACS Publications
… To 105 mL of 50% H2S04 was added 5.84 g (0.03 mol) of 1naphthylhydrazine hydrochloride, followed by 105 mL of EtOH with stirring. To this solution was added 5.22 g (0.03 mol) of …
Number of citations: 30 pubs.acs.org

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